2,3-Difluoro-6-hydroxybenzaldehyde
Overview
Description
2,3-Difluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a hydroxyl group is present at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde typically involves the fluorination of 6-hydroxybenzaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-fluorination and to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process may include steps such as halogenation, hydroxylation, and formylation, followed by purification through crystallization or distillation. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-6-hydroxybenzoic acid.
Reduction: 2,3-Difluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules is of particular interest.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target molecules. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-6-hydroxybenzaldehyde
- 2,6-Difluoro-4-hydroxybenzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
Uniqueness
2,3-Difluoro-6-hydroxybenzaldehyde is unique due to the specific positions of the fluorine atoms and the hydroxyl group on the benzene ring. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to other fluorinated benzaldehydes. The presence of both electron-withdrawing fluorine atoms and an electron-donating hydroxyl group creates a unique electronic environment that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZOHFGXHDGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611449 | |
Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-89-1 | |
Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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